molecular formula C8H12N2O B13542512 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde CAS No. 2825012-92-6

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde

Cat. No.: B13542512
CAS No.: 2825012-92-6
M. Wt: 152.19 g/mol
InChI Key: IZEBALJHNOAJRU-UHFFFAOYSA-N
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Description

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a methyl group at position 4, an isopropyl group at position 1, and an aldehyde group at position 5

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1-(propan-2-yl)-1H-pyrazole with a suitable aldehyde precursor under controlled conditions. The reaction typically requires a catalyst and may involve steps such as condensation and cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The methyl and isopropyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid.

    Reduction: 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in heterocyclic chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-1-(propan-2-yl)benzene: A structurally similar compound with a benzene ring instead of a pyrazole ring.

    1-methyl-4-(propan-2-yl)cyclohex-1-ene: Another similar compound with a cyclohexene ring.

Uniqueness

4-methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Biological Activity

4-Methyl-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant case studies, supported by research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by a pyrazole ring with an isopropyl group and an aldehyde functional group. The synthesis of this compound typically involves multi-step reactions, which may include the formation of the pyrazole ring followed by the introduction of the aldehyde group. The presence of the isopropyl group enhances the lipophilicity and metabolic stability of the compound, potentially improving its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have shown that similar pyrazole compounds display cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The following table summarizes some key findings on anticancer activity:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA54926Induction of apoptosis
4-Methyl-3-(phenyl)-1H-pyrazoleMCF712.50Inhibition of cell proliferation
1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazoleNCI-H46049.85Autophagy induction

These compounds often act by modulating enzyme activities or interacting with specific receptors involved in cancer cell survival and proliferation.

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Compounds similar to this compound have shown activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The following table highlights some antimicrobial activities:

CompoundPathogenMIC (µg/mL)Activity
This compoundS. aureus<64Moderate
Pyrazole derivative AE. coli>64No activity
Pyrazole derivative BK. pneumoniae<32Strong

The ability of these compounds to form covalent bonds with nucleophilic sites on proteins enhances their antimicrobial efficacy.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

  • Study on Anticancer Activity : A study published in Frontiers in Chemistry synthesized novel pyran-linked phthalazinone-pyrazole hybrids and evaluated their anticancer activity against solid tumor cell lines, reporting IC50 values ranging from 9.8 to 41.6 µM . These findings suggest that structural modifications can enhance anticancer properties.
  • Antimicrobial Evaluation : Research conducted on various pyrazole derivatives demonstrated promising results against Gram-positive pathogens, indicating that modifications in the molecular structure can lead to improved antimicrobial effects .
  • Mechanistic Insights : Molecular modeling studies have elucidated crucial interactions between pyrazole derivatives and target proteins, providing insights into their mechanisms of action .

Properties

CAS No.

2825012-92-6

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

4-methyl-2-propan-2-ylpyrazole-3-carbaldehyde

InChI

InChI=1S/C8H12N2O/c1-6(2)10-8(5-11)7(3)4-9-10/h4-6H,1-3H3

InChI Key

IZEBALJHNOAJRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C(C)C)C=O

Origin of Product

United States

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